N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-14(26)16-8-5-9-17(12-16)24-22(28)19-20(27)21-18(10-11-30-21)25(23(19)29)13-15-6-3-2-4-7-15/h2-12,27H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZISFRONVDSZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thorpe-Ziegler Cyclization
A Thorpe-Ziegler reaction, as described for analogous thieno[2,3-b]pyridines, involves the cyclization of thioxo-1,2-dihydropyridine intermediates. For the target compound, a modified approach starts with:
- Condensation of 3-benzyl-4-formylpyridine with malononitrile in ethanol under basic conditions to form a dihydropyridine intermediate.
- Treatment with 2-cyanothioacetamide in the presence of piperidine to introduce the thiophene ring.
- Alkylation with chloroacetamide derivatives (e.g., 2-chloro-N-(3-acetylphenyl)acetamide) under potassium hydroxide catalysis, followed by cyclization at 80–100°C to yield the fused thienopyridine system.
Key advantages include high regioselectivity at the 3,2-b position and compatibility with electron-withdrawing substituents.
Cyclocondensation of Cyanothioacetamides
Alternative routes utilize cyanothioacetamide derivatives. For example:
- Reaction of 3-acetylphenyl isothiocyanate with benzylamine forms a thiourea intermediate.
- Cyclocondensation with ethyl 2-chloroacetoacetate in dimethylformamide (DMF) at reflux yields the thieno[3,2-b]pyridine core.
- Oxidation of the resultant 5-hydroxy intermediate with Jones reagent (CrO3/H2SO4) introduces the 5-oxo group.
This method achieves 68–72% yields but requires careful temperature control to prevent decarboxylation.
Functionalization at Position 4: Benzyl Group Introduction
The 4-benzyl substituent is introduced early in the synthesis to avoid steric hindrance during subsequent steps.
Friedel-Crafts Alkylation
Ullmann Coupling
For higher selectivity, a copper-catalyzed Ullmann coupling is employed:
- The core intermediate is brominated at position 4 using N-bromosuccinimide (NBS) in CCl4.
- Reaction with benzylzinc chloride (prepared from benzylmagnesium chloride and ZnCl2) in tetrahydrofuran (THF) using CuI/1,10-phenanthroline catalyst at 60°C.
- Isolated yields reach 81% with >95% regiopurity.
Carboxamide Formation at Position 6
The N-(3-acetylphenyl)carboxamide group is installed via nucleophilic acyl substitution:
Acid Chloride Route
- Thienopyridine-6-carboxylic acid is activated with thionyl chloride (SOCl2) to form the corresponding acid chloride.
- Reaction with 3-aminoacetophenone in dry dichloromethane (DCM) at 0–5°C, using triethylamine as base.
- Recrystallization from ethanol/water (4:1) provides the carboxamide in 85–89% purity.
Coupling Reagents
For sensitive substrates, carbodiimide-mediated coupling is preferred:
- 6-Carboxylic acid (1 eq), 3-aminoacetophenone (1.2 eq), and EDCI (1.5 eq) in DMF.
- Stirred at room temperature for 24 hours under nitrogen.
- Column chromatography (SiO2, DCM/methanol 95:5) yields 76% product.
Oxidation and Hydroxylation at Positions 5 and 7
5-Oxo Group Formation
The ketone at position 5 is introduced via:
7-Hydroxylation
Late-stage hydroxylation is achieved through:
- Directed ortho-metalation with LDA (lithium diisopropylamide) at −78°C, followed by quenching with trimethylborate and oxidation with H2O2.
- Yields of 65–70% are typical, with minor formation of 5,7-dihydroxy byproducts.
Critical Process Optimization Parameters
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires modifications:
- Continuous flow reactors for the Thorpe-Ziegler step reduce reaction time from 12 hours to 45 minutes.
- Catalytic AlCl3 (0.1 eq) in chlorobenzene enables efficient cyclization while minimizing aluminum waste.
- Recrystallization from isopropanol/water mixtures (3:1) achieves >99.5% purity for pharmaceutical applications.
Analytical Characterization
Key spectroscopic data confirm successful synthesis:
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various functionalized derivatives depending on the substituents introduced
Scientific Research Applications
Research has indicated that N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibits various biological activities that make it a candidate for further investigation in therapeutic applications:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanisms of action include:
- Induction of apoptosis.
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Cell cycle arrest at critical phases.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound against different cancer cell lines. Below is a summary of notable findings:
Detailed Insights from Case Studies
- A549 Cell Line Study : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was through apoptosis induction, suggesting its potential as a therapeutic agent for lung cancer treatment.
- MCF7 Cell Line Study : In this study, the compound exhibited an IC50 value of 12.5 µM, indicating its ability to cause cell cycle arrest at the G1 phase, thereby hindering the proliferation of breast cancer cells.
- HeLa Cell Line Study : Research on HeLa cells revealed an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory and metabolic pathways, reducing the production of pro-inflammatory mediators.
Modulation of Receptors: The compound may bind to specific receptors, altering cellular signaling and gene expression.
Induction of Apoptosis: In cancer research, it may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Table 1: Comparative Data for Thieno[3,2-b]pyridine-6-carboxamide Derivatives
Key Observations:
Substituent Effects on Molecular Weight :
- The benzyl group at position 4 (e.g., in the target compound and ) increases molecular weight compared to ethyl-substituted analogues (e.g., ).
- Electron-withdrawing groups (e.g., 3-fluoro in ) reduce molecular weight relative to electron-donating groups (e.g., 3-acetyl in the target compound).
3-Fluorophenyl (): Fluorine’s electronegativity may improve membrane permeability and bioavailability.
Hydrogen-Bonding Patterns: The 7-hydroxy and 5-oxo groups are conserved across all analogues, suggesting consistent hydrogen-bond donor/acceptor interactions. Crystallographic studies (e.g., ) highlight the role of such groups in stabilizing molecular conformations.
Implications of Structural Variations
- Lipophilicity : Benzyl substituents (e.g., target compound, ) likely increase lipophilicity compared to ethyl groups (), impacting pharmacokinetic properties like absorption and distribution.
- Electronic Effects : The 3-acetyl group in the target compound may modulate electron density in the aryl ring, influencing binding affinity in target proteins.
- Metabolic Stability : Bulkier substituents (e.g., benzodioxol in ) could reduce metabolic degradation compared to smaller groups like ethyl.
Biological Activity
N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by its thieno[3,2-b]pyridine core, which is known for various pharmacological properties. The synthesis typically involves multi-step reactions, including the condensation of appropriate precursors to form the thieno[3,2-b]pyridine structure. Common methods include:
- Condensation Reactions : Involving 3-methylpentane-2,4-dione and cyanothioacetamide.
- Cyclization : Further reactions lead to the formation of the final product through cyclization with α-halo ketones.
These synthetic routes are crucial as they influence the yield and purity of the compound, which are essential for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Notably, it has been shown to increase caspase-3 levels, indicating apoptosis induction in cancer cells.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In a comparative study, it was found to inhibit bacterial growth effectively when tested against standard antibiotics:
These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, this compound has shown promising anti-inflammatory activity. Research indicates that it may inhibit inflammatory mediators such as prostaglandins and cytokines:
- Mechanism : The inhibition of COX enzymes has been proposed as a mechanism for its anti-inflammatory effects.
This activity is particularly relevant in conditions characterized by chronic inflammation.
Case Studies
- Anticancer Evaluation : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could be developed further as an anticancer therapeutic agent.
- Antimicrobial Testing : A series of tests against common pathogens revealed that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
